2,5-Diethenyl-1lambda~6~-thiolane-1,1-dione
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Overview
Description
2,5-Divinyltetrahydrothiophene 1,1-dioxide is a heterocyclic organosulfur compound It is a derivative of tetrahydrothiophene, where the sulfur atom is bonded to two oxygen atoms, forming a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Divinyltetrahydrothiophene 1,1-dioxide can be synthesized through several methods. One common approach involves the oxidation of 2,5-divinyltetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the sulfone group forming as a result of the oxidation process .
Industrial Production Methods
In an industrial setting, the production of 2,5-divinyltetrahydrothiophene 1,1-dioxide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,5-Divinyltetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group acts as a leaving group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of 2,5-divinyltetrahydrothiophene 1,1-dioxide .
Scientific Research Applications
2,5-Divinyltetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound is used in the development of polymers and other materials with unique properties.
Biological Studies: Researchers investigate its potential as a bioactive molecule with applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 2,5-divinyltetrahydrothiophene 1,1-dioxide involves its ability to undergo various chemical transformations. The sulfone group is highly reactive, making it a versatile intermediate in organic synthesis. The compound can interact with different molecular targets, including enzymes and receptors, through its reactive functional groups .
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydrothiophene 1,1-dioxide: A closely related compound with similar chemical properties.
Butadiene sulfone: Another sulfone derivative with applications in organic synthesis.
Uniqueness
2,5-Divinyltetrahydrothiophene 1,1-dioxide is unique due to its divinyl groups, which provide additional reactivity and versatility in chemical reactions. This makes it a valuable compound for the synthesis of complex molecules and materials .
Properties
CAS No. |
72133-91-6 |
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Molecular Formula |
C8H12O2S |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
2,5-bis(ethenyl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C8H12O2S/c1-3-7-5-6-8(4-2)11(7,9)10/h3-4,7-8H,1-2,5-6H2 |
InChI Key |
RCEVXMTZJLYJFU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCC(S1(=O)=O)C=C |
Origin of Product |
United States |
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